Negative Zeta Potential Drives Electrostatic Binding
DOPG-containing liposomes exhibit a strongly negative zeta potential, whereas DOPC liposomes are near-neutral. This electrostatic difference directly dictates the binding affinity and membrane selectivity of cationic antimicrobial peptides. A study comparing DOPC/DOPG (1:3 molar ratio) vesicles to pure DOPC vesicles demonstrated a profound difference in calcein dye leakage induced by cationic AMPs, highlighting the critical role of the anionic surface charge in membrane disruption [1]. Another study on peptide NK-2 reported a binding free energy transfer from DOPC to DOPG of -56 kJ/mol, compared to only -10 kJ/mol for transfer from DOPC to DOPE, indicating a 5.6-fold higher affinity for the anionic DOPG surface [2].
| Evidence Dimension | Binding Affinity / Membrane Activity |
|---|---|
| Target Compound Data | Effective calcein leakage in DOPC/DOPG (1:3) vesicles [1]; Binding free energy (ΔG) from DOPC to DOPG = -56 kJ/mol [2] |
| Comparator Or Baseline | Weak/No calcein leakage in pure DOPC vesicles [1]; ΔG from DOPC to DOPE = -10 kJ/mol [2] |
| Quantified Difference | Qualitative (binary) difference in leakage activity [1]; 5.6-fold higher binding energy for DOPG [2] |
| Conditions | Large unilamellar vesicles (LUVs) with calcein encapsulation; NK-2 peptide binding assay |
Why This Matters
This demonstrates that the negative surface charge of DOPG is not a passive property but an active driver of biomolecular interactions, essential for studies on antimicrobial peptides, pore-forming toxins, and electrostatic targeting.
- [1] Chou, H. T., Kuo, T. Y., Chiang, J. C., Pei, M. J., Yang, W. T., Yu, H. C., ... & Chen, C. (2010). Interaction of cationic antimicrobial peptides with phospholipid vesicles and their antibacterial activity. Peptides, 31(10), 1811-1820. View Source
- [2] Hossain, M. S., Gazi, M. I., & Yamazaki, M. (2022). An evidence of pores in phospholipid membrane induced by an antimicrobial peptide NK-2. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1864(2), 183809. View Source
